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Introduction
AT7519 is a potent, small-molecule inhibitor that targets multiple members of the Cyclin-

Dependent Kinase (CDK) family, which are pivotal regulators of cell cycle progression and

transcription.[1] Its trifluoroacetate (TFA) salt is commonly used in research settings.

Developed through a fragment-based medicinal chemistry approach, AT7519 is an ATP-

competitive inhibitor, binding to the active site of CDKs.[2][3][4] This multi-targeted profile

allows AT7519 to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines,

making it a compound of significant interest in oncology research.[3][4] This guide provides a

comprehensive overview of its CDK inhibitory profile, supported by quantitative data and

detailed experimental methodologies.

Quantitative Inhibitory Profile of AT7519
The inhibitory activity of AT7519 has been extensively characterized through in vitro kinase

assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values

provide a quantitative measure of its potency against a panel of kinases. The data reveals that

AT7519 is most potent against CDKs involved in both transcriptional regulation (CDK9) and cell

cycle control (CDK1, CDK2, CDK4, CDK5, CDK6).[1][5]
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Kinase Target IC50 (nM) Ki (nM)
Primary
Function(s)

CDK9/Cyclin T <10 - 18 -
Transcriptional

Regulation

CDK5/p35 13 -
Neuronal function,

Cell Cycle

CDK2/Cyclin A 44 - 47 -
G1/S & G2/M

Transition

CDK4/Cyclin D1 100 - G1/S Transition

CDK6/Cyclin D3 170 - G1/S Transition

CDK1/Cyclin B 190 - 210 38
G2/M Transition

(Mitosis)

CDK2/Cyclin E 510 - G1/S Transition

CDK7/Cyclin H ~2400 -
CDK Activation,

Transcription

GSK3β 89 -
Glycogen Metabolism,

Apoptosis

Data compiled from multiple sources.[2][3][5][6][7]

Signaling Pathways Targeted by AT7519
AT7519's mechanism of action is rooted in its ability to inhibit multiple CDKs that control two

fundamental cellular processes: cell cycle progression and transcription. By blocking these

kinases, AT7519 induces cell cycle arrest, primarily at the G1/S and G2/M phases, and triggers

apoptosis.[3][8] Its potent inhibition of CDK9, a key component of the positive transcription

elongation factor b (P-TEFb), leads to the dephosphorylation of RNA Polymerase II and a

subsequent reduction in the transcription of anti-apoptotic proteins like Mcl-1.[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.selleckchem.com/products/AT7519.html
https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://www.medchemexpress.com/AT7519-trifluoroacetate.html
https://www.selleckchem.com/products/at7519-hcl.html
https://www.medchemexpress.com/at7519.html
https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://pmc.ncbi.nlm.nih.gov/articles/PMC9829897/
https://aacrjournals.org/mct/article/9/4/920/93712/AT7519-a-Cyclin-Dependent-Kinase-Inhibitor-Exerts
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Progression

Transcriptional Regulation

G1 Phase

CDK4/6
+ Cyclin D S Phase CDK2

+ Cyclin E
G2 Phase CDK2

+ Cyclin A M Phase CDK1
+ Cyclin B

 G1/S Transition
 S Phase Progression

 G2/M Transition

 Mitosis

RNA Polymerase II Transcriptional
Elongation

P-TEFb
(CDK9/Cyclin T)

 Phosphorylates CTD Anti-Apoptotic Proteins
(e.g., Mcl-1)

AT7519

Click to download full resolution via product page

Caption: Signaling pathways targeted by AT7519.

Experimental Protocols
The determination of AT7519's inhibitory profile involves a variety of in vitro biochemical and

cell-based assays.

Biochemical Kinase Assays
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These assays measure the direct inhibitory effect of AT7519 on the enzymatic activity of

purified kinases. Different formats are used depending on the specific kinase.[6]

Radiometric Filter Binding Assays (for CDK1, CDK2, GSK3β):

Reaction Mixture: The relevant kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin A) is incubated

in a buffer solution containing a specific substrate (e.g., Histone H1 for CDK1/2, glycogen

synthase peptide for GSK3β), MgCl2, and radiolabeled ATP (e.g., [γ-³³P]ATP).[6]

Inhibitor Addition: Serial dilutions of AT7519 are added to the reaction mixtures.

Incubation: The reaction is allowed to proceed for a set time (e.g., 2-4 hours) at a

controlled temperature.

Termination & Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the free radiolabeled ATP by binding to a filter membrane.

Detection: The radioactivity on the filter, corresponding to the amount of phosphorylated

substrate, is measured using a scintillation counter.

Analysis: IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4, CDK6):

Plate Coating: 96-well plates are coated with a recombinant substrate, such as GST-pRb

(a fragment of the retinoblastoma protein).[6]

Kinase Reaction: The kinase (e.g., CDK4/Cyclin D1) is added to the wells along with ATP,

necessary cofactors, and varying concentrations of AT7519.

Incubation: The plate is incubated to allow the phosphorylation reaction to occur.

Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated

epitope on the substrate (e.g., anti-phospho-Rb Ser780) is added.[6]

Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., alkaline

phosphatase-linked) is added, which binds to the primary antibody.
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Signal Generation: A substrate for the enzyme is added, producing a colorimetric or

chemiluminescent signal that is proportional to the amount of phosphorylated substrate.

Measurement: The signal is read using a plate reader to determine kinase activity and

calculate IC50 values.

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5): This is a time-

resolved fluorescence resonance energy transfer (FRET)-based assay that utilizes a specific

antibody to detect the phosphorylated substrate, offering high sensitivity.[1][6]
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Caption: General workflow for an in vitro kinase inhibition assay.
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Cell-Based Assays
These assays evaluate the effects of AT7519 on cellular processes in cultured human tumor

cell lines.

Anti-proliferative and Cytotoxicity Assays:

Methodology: Tumor cells are seeded in 96-well plates and incubated with various

concentrations of AT7519 for 48-72 hours.[2][8] Cell viability is then assessed using

metabolic assays such as MTT, MTS, or CCK-8, which measure the activity of

mitochondrial dehydrogenases in living cells.[2][8][9]

Endpoint: The IC50 value, representing the concentration of AT7519 that inhibits cell

proliferation by 50%, is determined. AT7519 shows potent antiproliferative activity with

IC50 values typically ranging from 40 to 940 nM across a broad panel of human tumor cell

lines.[3][4]

Cell Cycle Analysis:

Methodology: Cells are treated with AT7519 for a defined period (e.g., 24 hours), then

harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide.

[3] The DNA content per cell is quantified using flow cytometry.

Endpoint: Analysis reveals the distribution of cells in different phases of the cell cycle

(G0/G1, S, G2/M). Treatment with AT7519 typically results in cell cycle arrest at the G1/S

and G2/M transitions.[3]

Apoptosis Assays:

Methodology: The induction of apoptosis can be confirmed by several methods, including

Annexin V/PI staining followed by flow cytometry, TUNEL staining to detect DNA

fragmentation, or colony formation assays where the ability of single cells to grow into

colonies after drug exposure is measured.[2][3]

Endpoint: These assays quantify the percentage of apoptotic cells, demonstrating that

AT7519's anti-proliferative effects are accompanied by the induction of programmed cell

death.
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Conclusion
AT7519 TFA is a multi-targeted CDK inhibitor with a distinct and potent inhibitory profile. It

demonstrates high efficacy against CDKs that are central to both cell cycle control (CDK1, 2, 4,

5, 6) and transcriptional regulation (CDK9).[1] This dual mechanism of action—inducing cell

cycle arrest and inhibiting the transcription of key survival proteins—underpins its robust anti-

tumor activity observed in preclinical models. The comprehensive data on its inhibitory profile

and the established methodologies for its characterization provide a solid foundation for its

continued investigation and development as a potential therapeutic agent in oncology.
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[https://www.benchchem.com/product/b1139512#what-is-the-cdk-inhibitory-profile-of-at7519-
tfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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